JQKD82 dihydrochloride mechanism of action
JQKD82 dihydrochloride mechanism of action
An In-depth Technical Guide to the Mechanism of Action of JQKD82 Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
JQKD82 dihydrochloride is a novel, cell-permeable small molecule inhibitor targeting the Lysine Demethylase 5 (KDM5) family of histone demethylases. It acts as a prodrug, delivering the active metabolite, KDM5-C49, which potently and selectively inhibits KDM5 enzymatic activity. This inhibition leads to a global increase in histone H3 lysine 4 trimethylation (H3K4me3), a mark associated with active gene transcription. Paradoxically, in the context of multiple myeloma, JQKD82 treatment results in the downregulation of MYC-driven transcriptional programs, leading to cell cycle arrest and suppression of tumor growth. This technical guide provides a comprehensive overview of the mechanism of action of JQKD82 dihydrochloride, including its biochemical activity, cellular effects, and in vivo efficacy, with a focus on its impact on the KDM5A-MYC signaling axis.
Data Presentation
Table 1: In Vitro Potency of JQKD82 and Related Compounds
| Compound | Target | Assay | Cell Line | IC50 (µM) | Reference |
| JQKD82 | KDM5 | Cell Viability (MTT) | MM.1S | 0.42[1][2][3] | Ohguchi et al., 2021 |
| KDM5-C70 | KDM5 | Cell Viability (MTT) | MM.1S | 3.1[1] | Ohguchi et al., 2021 |
| KDM5-C49 | KDM5 | Cell Viability (MTT) | MM.1S | > 10[1] | Ohguchi et al., 2021 |
Table 2: In Vivo Efficacy of JQKD82 Dihydrochloride in Multiple Myeloma Xenograft Models
| Animal Model | Cell Line | Treatment | Dosing Schedule | Outcome | Reference |
| NSG Mice | MOLP-8 TurboGFP-Luc | JQKD82 (50 mg/kg) | i.p., twice daily for 3 weeks | Significantly reduced tumor burden and improved overall survival | Ohguchi et al., 2021 |
| NSG Mice | MOLP-8 TurboGFP-Luc | JQKD82 (75 mg/kg) | i.p., twice daily for 7 days | Increased H3K4me3 levels and reduced MYC immunostaining in tumors[3] | Ohguchi et al., 2021 |
Table 3: Pharmacokinetic Parameters of the Active Metabolite KDM5-C49 in CD1 Mice
| Parameter | Value | Units | Administration | Reference |
| Half-life (t½) | 6 | hours | 50 mg/kg JQKD82 (i.p.)[1] | Ohguchi et al., 2021 |
| Maximum Concentration (Cmax) | 330 | µmol/L | 50 mg/kg JQKD82 (i.p.)[1] | Ohguchi et al., 2021 |
Signaling Pathway and Experimental Workflow Visualizations
Caption: Proposed mechanism of action for JQKD82 dihydrochloride.
Caption: In vitro experimental workflow for evaluating JQKD82.
Experimental Protocols
Cell Culture
Human multiple myeloma cell lines (e.g., MM.1S, MOLP-8) were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay (MTT)
-
Cells were seeded in 96-well plates at a density of 1 x 10^4 cells/well.
-
After 24 hours, cells were treated with various concentrations of JQKD82 dihydrochloride (e.g., 0.1 to 10 µM) or vehicle control (DMSO).
-
Following a 5-day incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.
-
The medium was then removed, and 150 µL of DMSO was added to dissolve the formazan crystals.
-
Absorbance was measured at 570 nm using a microplate reader.
-
The IC50 value was calculated as the concentration of the compound that inhibited cell growth by 50% compared to the vehicle-treated control.[1]
Western Blot Analysis
-
Cells were treated with JQKD82 (e.g., 0.3 µM) for 24 hours.
-
Whole-cell lysates were prepared using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein concentration was determined using a BCA protein assay kit.
-
Equal amounts of protein (20-30 µg) were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was blocked with 5% non-fat milk in TBST for 1 hour at room temperature.
-
The membrane was incubated with primary antibodies against H3K4me3 (1:1000) and total H3 (1:2000) overnight at 4°C.
-
After washing with TBST, the membrane was incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Studies
-
Six-week-old female NOD-scid IL2Rgamma-null (NSG) mice were used.
-
Mice were inoculated intravenously with 1 x 10^6 MOLP-8 cells expressing luciferase.
-
Tumor engraftment was monitored by bioluminescence imaging (BLI).
-
Once tumors were established, mice were randomized into treatment and vehicle control groups.
-
JQKD82 dihydrochloride was administered via intraperitoneal (i.p.) injection at a dose of 50 or 75 mg/kg, twice daily.
-
Tumor growth was monitored by BLI, and animal survival was recorded.
-
At the end of the study, tumors were harvested for immunohistochemical analysis of H3K4me3 and MYC levels.
Pharmacokinetic Analysis
-
CD1 mice were administered a single i.p. injection of JQKD82 at 50 mg/kg.[1]
-
Blood samples were collected at various time points post-injection.
-
Plasma concentrations of the active metabolite, KDM5-C49, were determined by liquid chromatography-mass spectrometry (LC-MS).[1]
-
Pharmacokinetic parameters, including half-life and Cmax, were calculated from the plasma concentration-time curve.[1]
Core Mechanism of Action
JQKD82 dihydrochloride is a prodrug designed for enhanced cell permeability.[1] Once inside the cell, it is hydrolyzed to its active metabolite, KDM5-C49.[1] KDM5-C49 is a potent and selective inhibitor of the KDM5 family of histone demethylases, with a preference for KDM5A.[1]
The KDM5 enzymes are responsible for removing methyl groups from di- and trimethylated histone H3 at lysine 4 (H3K4me2/3).[1] H3K4me3 is a key epigenetic mark found at the transcription start sites of active genes and is associated with transcriptional activation. By inhibiting KDM5, JQKD82 leads to a global increase in H3K4me3 levels.[1][3]
In multiple myeloma, the transcription factor MYC is a critical driver of oncogenesis. KDM5A has been shown to interact with the positive transcription elongation factor b (P-TEFb) complex and is required for the transcriptional activation of MYC target genes.[4] P-TEFb, composed of CDK9 and Cyclin T, phosphorylates the C-terminal domain (CTD) of RNA polymerase II (RNAPII) at Serine 2 (Ser2), a key step in releasing RNAPII from promoter-proximal pausing and promoting transcriptional elongation.
The mechanism of JQKD82's anti-myeloma activity involves a paradoxical effect. Despite increasing the "activating" H3K4me3 mark, JQKD82 treatment leads to the downregulation of a significant portion of the MYC-driven transcriptional program.[2] The proposed model for this is that the hypermethylation of H3K4me3 at MYC target gene promoters, induced by KDM5A inhibition, leads to the recruitment of transcription factor IID (TFIID) via its TAF3 subunit. This may create a barrier to productive RNAPII phosphorylation by TFIIH (which phosphorylates Ser5) and P-TEFb (which phosphorylates Ser2), thereby dampening transcriptional pause release and reducing the expression of MYC target genes.[4] This ultimately results in G1 cell-cycle arrest and suppression of multiple myeloma cell growth.[3]
Conclusion
JQKD82 dihydrochloride represents a promising therapeutic agent for multiple myeloma by targeting a key epigenetic regulator, KDM5A. Its unique mechanism of action, which involves the paradoxical repression of MYC target genes through the induction of H3K4me3, highlights the complex interplay between histone modifications and transcriptional regulation in cancer. Further investigation into the precise molecular details of this process and the broader selectivity profile of JQKD82 will be crucial for its clinical development. This technical guide provides a foundational understanding of JQKD82 for researchers and clinicians working on novel cancer therapies.
References
- 1. Lysine Demethylase 5A Is Required for MYC-Driven Transcription in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. axonmedchem.com [axonmedchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Lysine Demethylase 5A is Required for MYC Driven Transcription in Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
